molecular formula C11H11N3O4 B1439807 1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 901864-90-2

1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No. B1439807
M. Wt: 249.22 g/mol
InChI Key: ZOFPNKZTTZUGGC-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O4 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid and its derivatives have been the subject of research primarily in the field of organic chemistry, focusing on their synthesis and properties. The formation of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid and its derivatives has been explored, with some of these derivatives exhibiting strong analgesic activity (Śladowska et al., 1999). Additionally, research into the synthesis of various pyrido[2,3-d]pyrimidine derivatives using different methods such as one-pot synthesis and condensation reactions has been conducted, yielding insights into the efficient production of these compounds (Shaabani et al., 2009).

Antimicrobial Properties

Some studies have focused on the antimicrobial activities of pyrido[2,3-d]pyrimidine derivatives. For instance, certain synthesized pyrido[2,3-d]pyrimidines have shown antimicrobial activities against fungi and gram-positive and negative bacteria (Ziarani et al., 2015). This aspect of the research suggests potential applications in developing new antimicrobial agents.

Antioxidant and Electrochemical Studies

The antioxidant properties of pyrido[2,3-d]pyrimidine derivatives have also been a subject of interest. A study on 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids revealed insights into their antioxidant capabilities and electrochemical properties (Quiroga et al., 2016). These findings are significant for understanding the chemical behavior of these compounds and their potential utility in various applications.

Novel Synthetic Methods and Catalysts

Innovative methods and catalysts for synthesizing pyrido[2,3-d]pyrimidine derivatives have been developed, such as the use of a TiO2/SiO2 nanocomposite in aqueous media at room temperature (Sadegh-Samiei & Abdolmohammadi, 2018). Such advancements in synthetic methods contribute to the efficient and eco-friendly production of these compounds.

properties

IUPAC Name

1,3,5-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-5-4-6(10(16)17)12-8-7(5)9(15)14(3)11(18)13(8)2/h4H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFPNKZTTZUGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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